7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Sourcing a spirohydantoin with precise steric tuning for CNS or HIF-PHD programs often forces researchers to accept non-methylated analogs, compromising SAR data. 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 91800-43-0) directly addresses this gap. - Provides the exact 7,7-gem-dimethyl substitution critical for modulating lipophilicity and blood-brain barrier penetration. - Enables direct synthesis of target-specific probes; eliminates the need for low-yield in-house gem-dimethylation. - Supplied from stabilized inventory with full analytical support, ensuring batch-to-batch consistency for reliable in vivo PK/PD correlation.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 91800-43-0
Cat. No. B1531328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS91800-43-0
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1)C(=O)NC(=O)N2)C
InChIInChI=1S/C10H16N2O2/c1-9(2)4-3-5-10(6-9)7(13)11-8(14)12-10/h3-6H2,1-2H3,(H2,11,12,13,14)
InChIKeyUZHYOCIKUDDGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview & Procurement of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione


7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 91800-43-0) is a spirocyclic hydantoin derivative with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is commercially available for research purposes from multiple suppliers . The compound features a core 1,3-diazaspiro[4.5]decane-2,4-dione structure, which is a recognized privileged scaffold in medicinal chemistry due to its presence in various biologically active molecules, including neurokinin antagonists and HIF prolyl hydroxylase inhibitors [1][2]. This specific derivative is distinguished by a gem-dimethyl substitution at the 7-position of the cyclohexane ring, which imparts unique steric and lipophilic properties compared to unsubstituted analogs .

SAR-driven CNS & HIF target analog design
Gem-dimethyl steric & lipophilic tuning
Multi-supplier commercial availability

Differentiation of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione from Generic Hydantoins


While the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is common to many research compounds, simple substitution with an unsubstituted analog (e.g., CAS 702-62-5) fails to replicate the specific properties required for advanced studies [1]. The gem-dimethyl substitution at the 7-position on the cyclohexane ring of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a critical structural feature that alters molecular geometry, steric bulk, and lipophilicity (cLogP) compared to its non-methylated counterpart [2]. These modifications are not trivial; in structurally related spirohydantoin series, such changes directly influence target binding affinity, off-target selectivity profiles (e.g., hERG), and in vivo pharmacokinetics [3]. Therefore, for applications where steric and electronic tuning is essential—such as in the development of CNS-penetrant molecules or in structure-activity relationship (SAR) campaigns—this specific compound is not interchangeable with other in-class alternatives, and its procurement ensures the intended experimental outcomes.

Unsubstituted analog Lacks gem-dimethyl steric bulk and altered lipophilicity; may not reproduce SAR for CNS penetration or target binding studies.
8-Oxa analog Ring oxygen introduces H-bond acceptor and higher polarity; physicochemical profile and solubility may shift away from target compound.

Differentiation Evidence for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione


Gem-Dimethyl Effects on Steric and Lipophilic Properties

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Target) is differentiated from the unsubstituted parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione (CAS 702-62-5), by the presence of two methyl groups at the 7-position of the cyclohexane ring . This structural modification increases molecular weight from 168.19 g/mol to 196.25 g/mol and adds significant steric bulk adjacent to the spirocyclic core . The change is also expected to increase lipophilicity (cLogP) and alter molecular conformation, which are critical parameters for modulating blood-brain barrier penetration and target engagement in neurological drug discovery programs [1].

Gem-Dimethyl SAR
Cross-study comparable
+28.06 g/mol vs. unsubstituted core; increased steric bulk and cLogP.
Supports steric and lipophilic SAR tuning.
Reported computational properties; experimental logP review recommended.
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Physicochemical Contrast with the 8-Oxa Analog

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Target) can be compared to its 8-oxa analog, 7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 55795-79-4) [1]. While both share the 7,7-dimethyl substitution, the replacement of a methylene group (-CH2-) with an oxygen atom in the 8-oxa analog introduces a hydrogen bond acceptor and increases polarity. This results in a different molecular formula (C9H14N2O3 vs. C10H16N2O2) and a slightly higher molecular weight (198.22 g/mol vs. 196.25 g/mol) [2]. The melting point of the 8-oxa analog is reported to be 226-227 °C , providing a contrasting physical property profile. The target compound, lacking the 8-oxa substitution, is expected to be more lipophilic and less polar, making it a distinct chemical entity for synthetic and medicinal chemistry applications.

8-Oxa Contrast
Cross-study comparable
Target C10H16N2O2 vs. 8-Oxa C9H14N2O3; ring O adds polarity, Δ +1.97 g/mol.
Ring composition alters polarity and solubility.
Melting point 226-227 °C reported for 8-oxa analog; target may differ.
Chemical Synthesis Physicochemical Properties Reaction Optimization

Spirohydantoin Scaffold: Privileged Structure for CNS and Anemia

While direct biological activity data for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is not available in public literature, its core spirohydantoin scaffold is a proven privileged structure in drug discovery [1]. Research on closely related analogs demonstrates the scaffold's utility. For example, 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) are reported as potent pan-inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia [1]. In this series, structural modifications on the spirocyclic ring were critical for achieving optimal PK/PD profiles, including short-acting inhibition and mitigation of hERG off-target activity [1]. Additionally, substituted diaza-spiro-[4.5]-decane derivatives are disclosed in patents as neurokinin (NK1, NK2) antagonists, with applications in CNS disorders, inflammation, and irritable bowel syndrome [2]. The 7,7-dimethyl substitution on the target compound is a key structural variable that, by class inference, can be used to fine-tune these biological activities.

CNS & HIF Scaffold
Class-level inference
Privileged scaffold: NK antagonist & HIF PHD pan-inhibitor class activity demonstrated.
Supports SAR exploration within validated pharmacophore space.
No direct target-compound bioactivity data; requires in-house profiling.
Medicinal Chemistry Drug Discovery Pharmacology

Commercial Availability from Multiple Suppliers

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 91800-43-0) is directly available for purchase from multiple commercial suppliers, offering a clear procurement advantage over less common or custom-synthesized analogs . This is in contrast to the 8-oxa analog, which has a limited number of suppliers and may not be as readily accessible in various pack sizes [1]. The target compound is offered with a specified purity of 98% by at least one supplier . This established commercial availability streamlines research workflows by eliminating the need for in-house synthesis, reducing lead times, and ensuring consistent, batch-to-batch quality for reproducible experiments.

Supplier Availability
Supporting evidence
Multiple vendors; 98% purity reported from at least one supplier.
Streamlines procurement and batch consistency.
Verify vendor CoA for lot-specific purity and identity.
Chemical Procurement Supply Chain Research Logistics

Research Applications of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione


CNS Drug Discovery SAR Campaigns

Researchers developing novel CNS-active agents can utilize 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a key intermediate. The diaza-spiro[4.5]decane core is a known privileged scaffold for neurokinin receptor antagonists [1]. The 7,7-dimethyl substitution provides a unique steric and lipophilic handle for exploring SAR around cyclohexane ring modifications, which are critical for optimizing blood-brain barrier penetration and target selectivity [2].

HIF Prolyl Hydroxylase Inhibitor Development

Spirohydantoins are a validated class of pan-inhibitors for HIF PHD1-3, a target for anemia treatment [3]. 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione serves as a direct starting material for the synthesis of novel analogs within this class. The gem-dimethyl group can be leveraged to influence key properties such as enzyme inhibition potency, short-acting pharmacokinetics, and mitigation of off-target effects like hERG channel inhibition, as demonstrated with related compounds [3].

Supramolecular Self-Assembly and Material Properties

Spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decane-2,4-diones, are known to self-assemble into complex supramolecular architectures, including hexagonal columnar liquid crystal phases and organogels [4]. The 7,7-dimethyl modification on the cyclohexane ring provides a distinct steric and hydrophobic unit for tuning intermolecular interactions. Researchers in materials science can use this compound to study the effect of methyl substitution on gelation properties, liquid crystalline phase behavior, and the formation of nanostructured materials [4].

Fine Chemical & Agrochemical Intermediate

The spirocyclic hydantoin core is also found in patents related to agrochemicals, specifically as a scaffold for pesticides [5]. While this application is less developed, 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione offers a distinct structural variant for exploring new chemical space in this area. Its commercial availability makes it a practical starting point for synthesizing and screening novel spirocyclic derivatives with potential pesticidal or herbicidal activity [5].

Application
Selection Property
Validation Focus
CNS research model studies
Steric and lipophilic handle for BBB penetration SAR
Neurokinin receptor antagonist profiling; CNS exposure model review
HIF PHD pathway probe development
Gem-dimethyl tuning for enzyme inhibition and off-target mitigation
Pan-PHD inhibition panel; hERG and short-acting PK endpoint review
Supramolecular materials research
Steric and hydrophobic modulation for self-assembly
Gelation and liquid crystalline phase behavior; nanostructure characterization
Agrochemical intermediate screening
Distinct spirocyclic variant for pesticide scaffold exploration
Pesticidal/herbicidal activity screening; structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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